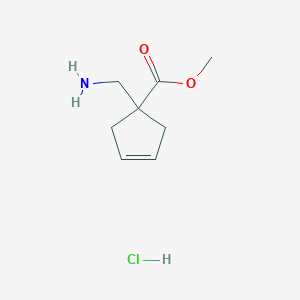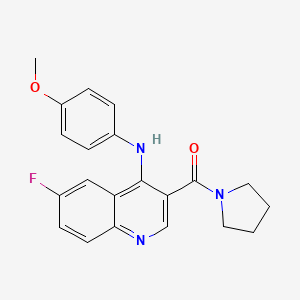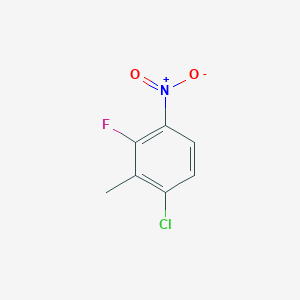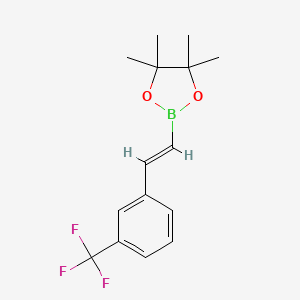
(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl compounds are widely used in the field of pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties . The trifluoromethyl group plays an increasingly important role in these fields .
Synthesis Analysis
Trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, trifluoromethylation of carbon-centered radical intermediates has been described . Also, electrochemically generated trifluoromethyl radicals have been used in reactions with aryl alkynes .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, it’s known that trifluoromethyl groups can significantly influence the molecular structure of the compounds they are part of, affecting their reactivity and other properties .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they have been successfully utilized in C–F bond activation in a CF3 group .Physical And Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties. For example, 3-(Trifluoromethyl)styrene has properties such as a density of 1.2±0.1 g/cm3, boiling point of 149.4±0.0 °C at 760 mmHg, and vapour pressure of 5.1±0.2 mmHg at 25°C .科学的研究の応用
Fluorescence Probes for Detecting Hydrogen Peroxide
A series of boronate ester fluorescence probes, including derivatives of (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, have been synthesized for detecting hydrogen peroxide (H2O2). These probes exhibited varied fluorescence responses to H2O2, demonstrating their potential in biochemical applications (Lampard et al., 2018).
Synthesis of Novel Boron-Containing Compounds
Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These compounds are intermediates for producing boron-containing stilbene derivatives, which are significant in developing new materials for technologies like LCD displays and potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Continuous Flow Synthesis
A scalable process has been developed for the preparation of a similar compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. This continuous-flow process efficiently produced large quantities of the key propargylation reagent, highlighting its industrial-scale synthesis potential (Fandrick et al., 2012).
Development of Silicon-Based Drugs and Odorants
A derivative of 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of biologically active compounds, demonstrating its application in pharmaceutical and fragrance industries (Büttner et al., 2007).
Electrochemical Properties and Reactions
Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been conducted. This study provides insights into the electrochemical behavior of these compounds, which is essential for developing advanced materials and chemical sensors (Tanigawa et al., 2016).
作用機序
Target of Action
It’s known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . They are often used to increase the metabolic stability and other desirable properties of drug compounds .
Mode of Action
The strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Biochemical Pathways
It’s known that the introduction of a trifluoromethyl group into bioactive organic molecules strongly affects their unique features such as polarity and lipid solubility . This suggests that the compound could potentially interact with various biochemical pathways in unique ways.
Pharmacokinetics
For instance, the incorporation of fluorine atoms is known to be an effective way to increase the metabolic stability of drug compounds .
Result of Action
For instance, the incorporation of fluorine atoms is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHKLBBQXCSAQZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
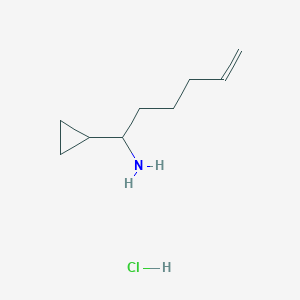
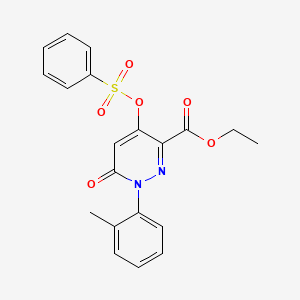
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2899601.png)
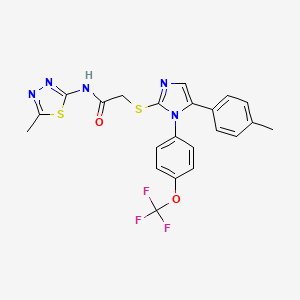
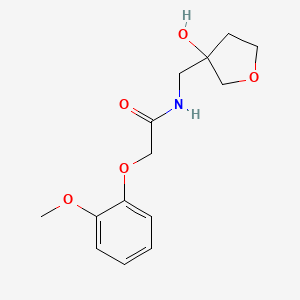
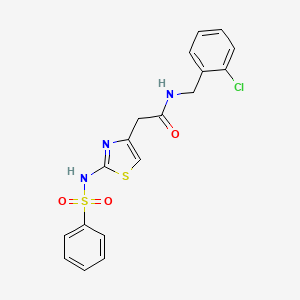
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899606.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2899607.png)
![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)

![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)
